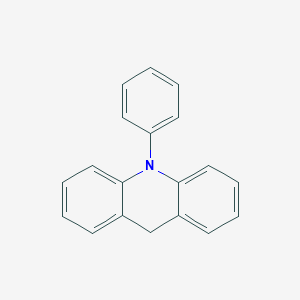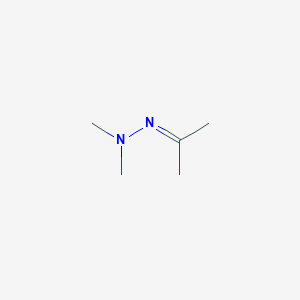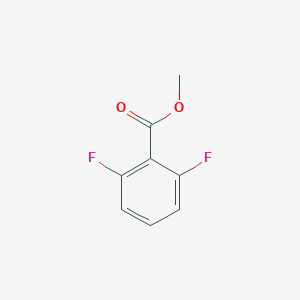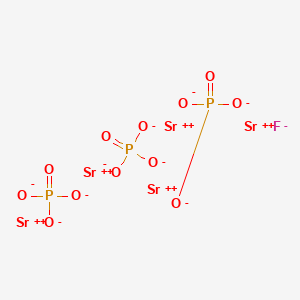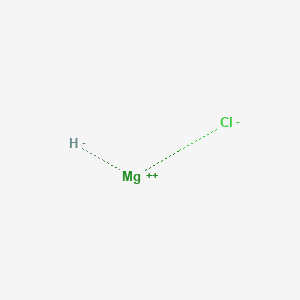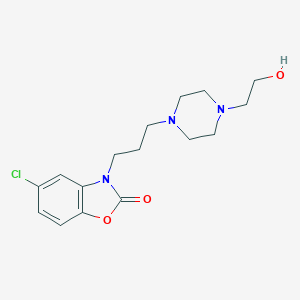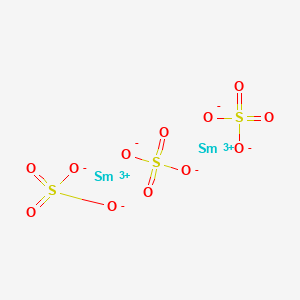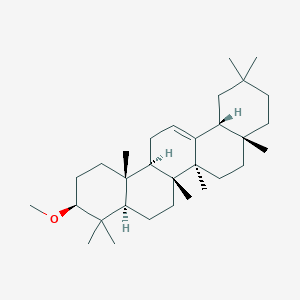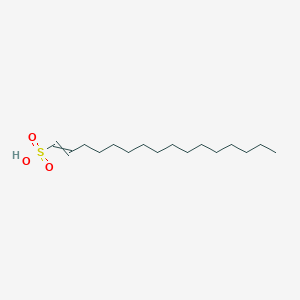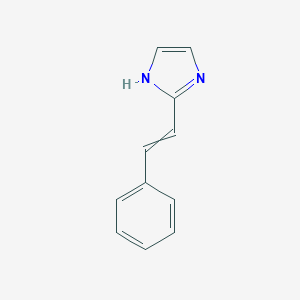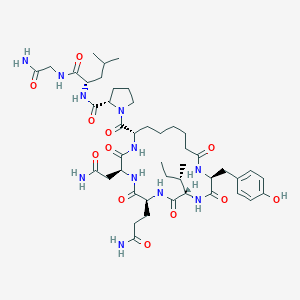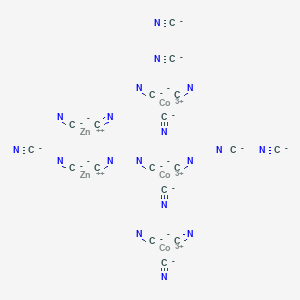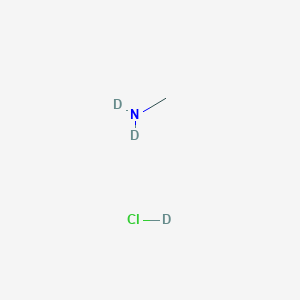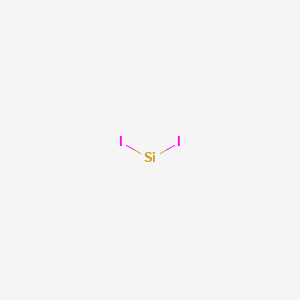
Diiodosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodosilicon is a chemical compound with the formula H₂SiI₂. It is a colorless liquid that is highly soluble in hydrocarbon and chlorinated solvents. Diiodosilicon is known for its reactivity with nitrogen- or oxygen-containing solvents . This compound is particularly useful in organic synthesis and has applications in various fields, including semiconductor manufacturing and chemical vapor deposition.
Applications De Recherche Scientifique
Diiodosilicon has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the conversion of carbamates to ureas and for the deoxygenation of alcohols and ethers
Semiconductor Industry: It serves as a key chemical precursor in the development of next-generation semiconductor chips, particularly for the deposition of silicon nitride thin films.
Organic Synthesis: It is employed in various organic synthesis reactions due to its unique reactivity and selectivity.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Diiodosilane: Mechanism of Action
This compound, a compound with the molecular formula H2I2Si, is a reagent used in organic synthesis. It has a molecular weight of 283.9103 .
Target of Action
This compound primarily targets carbamates and alcohols in organic synthesis . It interacts with these compounds to facilitate specific chemical reactions.
Mode of Action
This compound is particularly useful for isocyanate formation under mild reaction conditions, especially from N-Boc systems . It also exhibits properties and reactivities that are complementary to those of iodotrimethylsilane . This reagent is used to cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Biochemical Pathways
It is known that this compound plays a crucial role in the conversion of carbamates to ureas via isocyanates , and in the deoxygenation of alcohols and ethers . These reactions are part of larger biochemical pathways in organic synthesis.
Result of Action
The action of this compound results in the formation of isocyanates from carbamates, particularly N-Boc systems . It also leads to the deoxygenation of alcohols and ethers, with a high selectivity for secondary oxygen functions .
Analyse Biochimique
Biochemical Properties
Diiodosilane is a useful reagent for isocyanate formation under mild reaction conditions . It has been shown to interact with N-Boc systems .
Molecular Mechanism
This compound’s molecular mechanism involves its use as a reagent for isocyanate formation . It can cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiodosilicon can be synthesized through several methods. One common method involves the reaction of phenylsilane with iodine at low temperatures, gradually increasing the temperature while continuously pumping the reaction solution . Another method includes reacting lithium aluminum hydride with phenyl dichlorosilane under inert gas protection, followed by heating and distillation to obtain high-purity diiodosilane .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium iodide with dichlorosilane in the presence of an amine catalyst. The reaction is carried out under nitrogen and argon protection, followed by low-temperature condensation and rectification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Diiodosilicon undergoes various chemical reactions, including:
Deoxygenation: It is used as a reagent for the deoxygenation of alcohols and ethers.
Isocyanate Formation: It efficiently converts carbamates to ureas via isocyanates under mild conditions.
Common Reagents and Conditions:
Deoxygenation: Phenylsilane and iodine are commonly used reagents.
Isocyanate Formation: N-Boc systems are typically used as substrates.
Major Products:
Deoxygenation: The major products are deoxygenated alcohols and ethers.
Isocyanate Formation: The major products are ureas.
Comparaison Avec Des Composés Similaires
Iodotrimethylsilane (TMSI): Both diiodosilane and iodotrimethylsilane are used for deoxygenation reactions.
Phenylsilane: Used in the synthesis of this compound, phenylsilane itself is a versatile reagent in organic synthesis.
Uniqueness: Diiodosilicon is unique due to its ability to perform specific transformations under mild conditions, such as the efficient conversion of carbamates to ureas and the selective deoxygenation of alcohols and ethers . Its reactivity and selectivity make it a valuable reagent in both academic and industrial research.
Propriétés
InChI |
InChI=1S/I2Si/c1-3-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-83-3 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
